molecular formula C12H11ClN2O B13350967 4-Chloro-2-(4-ethoxyphenyl)pyrimidine

4-Chloro-2-(4-ethoxyphenyl)pyrimidine

Cat. No.: B13350967
M. Wt: 234.68 g/mol
InChI Key: KIJWXVJOJREJKP-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-ethoxyphenyl)pyrimidine: is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(4-ethoxyphenyl)pyrimidine typically involves the reaction of 4-ethoxybenzaldehyde with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize advanced techniques like liquid chromatography and mass spectrometry for product verification .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(4-ethoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .

Scientific Research Applications

Chemistry: In chemistry, 4-Chloro-2-(4-ethoxyphenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: The compound has shown potential in biological studies, particularly in the development of anti-inflammatory and antimicrobial agents. Its ability to inhibit certain enzymes makes it a valuable tool in biochemical research .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-cancer properties and its ability to modulate biological pathways involved in inflammation and infection .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials with specific functionalities .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-ethoxyphenyl)pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases, leading to the suppression of inflammatory pathways. The compound’s structure allows it to interact with various biological molecules, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 4-Chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • 4-Chloro-2-methylthiopyrimidine
  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

Comparison: Compared to these similar compounds, 4-Chloro-2-(4-ethoxyphenyl)pyrimidine stands out due to its unique ethoxyphenyl group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility and reactivity, making it more versatile in various applications .

Properties

Molecular Formula

C12H11ClN2O

Molecular Weight

234.68 g/mol

IUPAC Name

4-chloro-2-(4-ethoxyphenyl)pyrimidine

InChI

InChI=1S/C12H11ClN2O/c1-2-16-10-5-3-9(4-6-10)12-14-8-7-11(13)15-12/h3-8H,2H2,1H3

InChI Key

KIJWXVJOJREJKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC=CC(=N2)Cl

Origin of Product

United States

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